Benzenamine, 3,5-dimethyl-N-sulfinyl-

Descripción general

Descripción

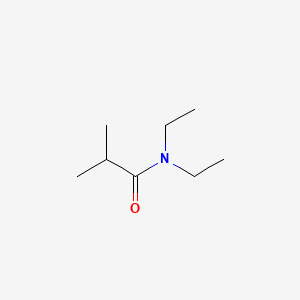

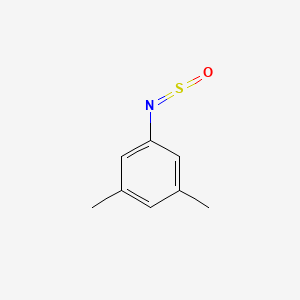

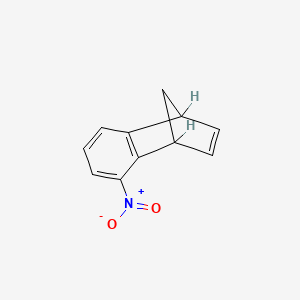

Benzenamine, 3,5-dimethyl-N-sulfinyl- is an organic compound belonging to the class of benzenamines. It is a colorless solid with a molecular formula C7H9NO2S. Benzenamine, 3,5-dimethyl-N-sulfinyl- is an important intermediate in the synthesis of many drugs and other compounds. It is also used as a reagent in analytical chemistry.

Aplicaciones Científicas De Investigación

Reactions and Synthesis

Synthesis of N-Unsubstituted 1,2,3-Triazoles

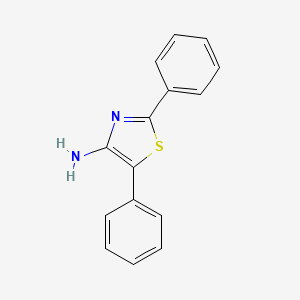

Efimov et al. (2014) demonstrated the synthesis of N-unsubstituted 1,2,3-triazoles through reactions of β-azolylenamines with sulfonyl azides, highlighting the generality and efficiency of this method for constructing triazole compounds, which are significant in pharmaceutical chemistry and materials science (Efimov et al., 2014).

Chiral Ligands for Catalysis

Wang et al. (2013) developed simple, sulfinamide-based branched olefin ligands for Rh-catalyzed asymmetric arylation of cyclic ketimines. This process facilitates efficient and highly enantioselective construction of tetrasubstituted carbon centers, important for the development of new pharmaceuticals and agrochemicals (Wang, Jiang, & Xu, 2013).

Julia-Kocienski Olefination

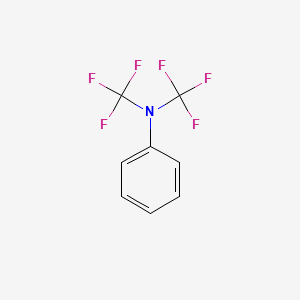

Alonso et al. (2005) employed 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination reaction with carbonyl compounds, a method pivotal for the synthesis of complex organic molecules including pharmaceuticals and materials (Alonso, Fuensanta, Nájera, & Varea, 2005).

Supramolecular Chemistry and Crystal Engineering

- Supramolecular Assemblies: Wang et al. (2011) discussed the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, illustrating the effect of hydrogen-bonding in the construction of supramolecular architectures. Such studies are fundamental for the development of new materials with specific optical, electronic, or mechanical properties (Wang et al., 2011).

Chemical Biology and Pharmacology

- Corrosion Inhibition and Biocidal Effects: Shaban et al. (2013) evaluated the corrosion inhibition and antimicrobial properties of cationic surfactants based on Schiff base against sulfate-reducing bacteria. This research is relevant for applications in materials science, specifically in the protection of metals and alloys used in industrial and marine environments (Shaban, Saied, Tawfik, Abd-Elaal, & Aiad, 2013).

Solvent and Synthon Applications

- Use in Organic Synthesis: Jones-Mensah et al. (2016) highlighted the utility of dimethyl sulfoxide as a synthon in organic chemistry, demonstrating its role beyond a solvent to include applications as a substrate, building block, or synthon for various synthetic transformations (Jones-Mensah, Karki, & Magolan, 2016).

Propiedades

IUPAC Name |

1,3-dimethyl-5-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-7(2)5-8(4-6)9-11-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXBUQKKSHZONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=S=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192964 | |

| Record name | Benzenamine, 3,5-dimethyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39909-74-5 | |

| Record name | Benzenamine, 3,5-dimethyl-N-sulfinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,5-dimethyl-N-sulfinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Thiazolo[4,5-f][1,3]benzothiazole-2,6-diamine](/img/structure/B1619270.png)